5-Bromo-4-(piperazin-1-yl)pyridine-3-sulfonic acid is a synthetic organic compound with the molecular formula and a molecular weight of 322.18 g/mol. This compound is characterized by the presence of a bromine atom at the 5-position, a piperazine ring at the 4-position, and a sulfonic acid group at the 3-position of the pyridine ring. Its unique structure imparts distinct chemical properties, making it valuable in various scientific fields, particularly in organic synthesis and medicinal chemistry.
5-Bromo-4-(piperazin-1-yl)pyridine-3-sulfonic acid falls under the classification of sulfonic acids and heterocyclic compounds. It is particularly notable for its role as a building block in organic synthesis due to its reactive functional groups.
The synthesis of 5-Bromo-4-(piperazin-1-yl)pyridine-3-sulfonic acid typically involves bromination of 4-(piperazin-1-yl)pyridine-3-sulfonic acid. Common methods include:
In industrial settings, automated reactors may be used to facilitate large-scale production, ensuring consistent quality. Purification methods such as recrystallization or chromatography are employed to isolate the desired product with high purity levels.
The molecular structure of 5-Bromo-4-(piperazin-1-yl)pyridine-3-sulfonic acid features:
The structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 322.18 g/mol |
IUPAC Name | 5-bromo-4-piperazin-1-ylpyridine-3-sulfonic acid |
InChI | InChI=1S/C9H12BrN3O3S/c10... |
InChI Key | UYYHQWATYXIOPG-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CCN1)C2=C(C=NC=C2S(=O)(=O)O)Br |
These data points highlight the compound's unique features that contribute to its reactivity and potential applications in various fields .
5-Bromo-4-(piperazin-1-yl)pyridine-3-sulfonic acid can participate in various chemical reactions due to its functional groups:
The reactivity patterns of this compound allow it to serve as an intermediate in synthesizing more complex molecules, particularly in pharmaceutical chemistry where modifications are crucial for developing active compounds .
The mechanism of action for 5-Bromo-4-(piperazin-1-yl)pyridine-3-sulfonic acid varies based on its application:
The physical properties include:
Key chemical properties are:
Property | Value |
---|---|
Solubility | Soluble in water and organic solvents |
Stability | Stable under normal conditions but sensitive to light |
These properties are critical for understanding how the compound behaves under different conditions and its suitability for various applications .
5-Bromo-4-(piperazin-1-yl)pyridine-3-sulfonic acid has several significant applications:
CAS No.: 122547-72-2
CAS No.: 19193-50-1
CAS No.:
CAS No.: 26639-00-9
CAS No.: 11042-30-1
CAS No.: 4377-76-8